molecular formula C26H23ClN6OS2 B1176627 bis(MSH)-DTPA CAS No. 129494-00-4

bis(MSH)-DTPA

Cat. No.: B1176627
CAS No.: 129494-00-4
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(MSH)-DTPA is a chelating derivative of α-melanocyte stimulating hormone (MSH), synthesized by cross-linking two MSH molecules via diethylenetriamine pentaacetic acid (DTPA) . MSH is a 13-residue peptide that binds to receptors overexpressed on malignant melanoma cells, making it a promising targeting moiety for diagnostic and therapeutic applications . The compound retains MSH's biological activity, as demonstrated by its equipotency to native MSH in stimulating tyrosinase activity in Cloudman S91 melanoma cells .

When labeled with radionuclides like $^{111}$In, this compound rapidly localizes to melanoma tumors in vivo, with tumor-to-background ratios significantly higher than in non-target tissues (e.g., spleen, lung, brain) at 24 hours post-injection . However, high non-specific uptake in the liver and kidneys remains a limitation, attributed to metabolic breakdown or colloidal indium accumulation .

Properties

CAS No.

129494-00-4

Molecular Formula

C26H23ClN6OS2

Synonyms

bis(MSH)-DTPA

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Targeted Imaging Agents

Compound Target Application Key Features Advantages Limitations References
Bis(MSH)-DTPA MSH receptors Melanoma imaging Retains MSH bioactivity; $^{111}$In-labeled for SPECT imaging High tumor specificity in vitro High liver/kidney uptake in vivo
Bis-5HT-DTPA(Gd) Myeloperoxidase (MPO) Inflammation imaging (MRI) Polymerizes at MPO-active sites, amplifying MRI signal Prolonged retention (≥60 min) at target sites Limited sensitivity in subtle inflammation
$^{99m}$Tc-DTPA bis(amide) Tumor-associated antigens Broad tumor imaging (SPECT) Stable labeling (>95% yield over 24 h); conjugated to amino acids for targeting High radiochemical stability Non-specific biodistribution data lacking
  • Structural Insights: this compound and bis-5HT-DTPA(Gd) both utilize DTPA as a chelator but differ in targeting ligands (MSH vs. 5-hydroxytryptamide). While this compound targets receptors, bis-5HT-DTPA(Gd) reacts enzymatically with MPO, enabling signal amplification at inflammatory sites . DTPA bis(amide) derivatives (e.g., DTPA-BMA) exhibit reduced relaxivity compared to monoamide analogues when incorporated into micelles, limiting their utility in MRI .

Biodistribution and Stability

  • This compound : Rapid blood clearance (85% within 96 hours) but persistent kidney retention due to peptide breakdown or indium colloid formation .
  • Dysprosium DTPA-BMA : Compared to superparamagnetic iron oxide particles in cerebral ischemia models, it shows comparable first-pass perfusion profiles but requires higher doses for equivalent signal changes .
  • Ga-DTPA : Forms stable octahedral complexes with gallium, but isomerism during chelation may complicate reproducibility .

Receptor Affinity and Specificity

  • This compound Derivatives: Modifications like Lys$^{10}$-side chain dihydroxypropyl (DHP) groups reduce binding affinity ($K_d = 31.2$ nM vs. 0.96 nM for unmodified variants) and melanogenic potency .
  • Cyclic Peptide Analogues : $^{111}$In-DOTA–rhenium cyclized α-MSH shows improved tumor-to-background ratios compared to linear this compound conjugates, though liver/kidney uptake persists .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.